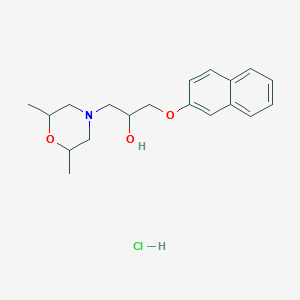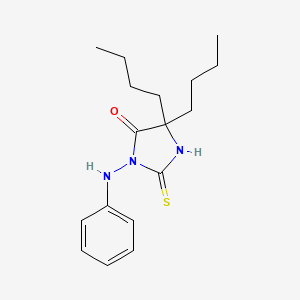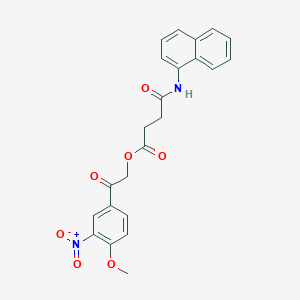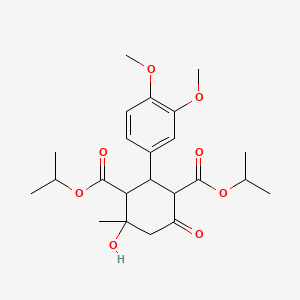
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride, also known as L-741,626, is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride acts as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of neurotransmitter release and are thought to play a role in the pathophysiology of various neurological disorders. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride is able to modulate the release of neurotransmitters and restore normal brain function.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to decrease the release of serotonin and glutamate. These effects are thought to be responsible for the therapeutic actions of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT1D receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride. One direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and glutamate systems. Additionally, researchers may explore the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of a base to form 2-(2-naphthyloxy)ethanol. The second step involves the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst to form 2-(2-naphthyloxy)ethyl morpholine. The third step involves the reaction of 2-(2-naphthyloxy)ethyl morpholine with 2,6-dimethyl-4-chlorophenol in the presence of a base to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol. The final step involves the reaction of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol with hydrochloric acid to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride.
Aplicaciones Científicas De Investigación
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of migraine headaches, depression, anxiety, and obsessive-compulsive disorder. It has also been shown to be effective in the treatment of drug addiction and alcoholism.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)

![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)


![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)
